molecular formula C15H17Br2FO2S2 B1456861 Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-76-6

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B1456861
M. Wt: 472.2 g/mol
InChI Key: AXLMQOPQPUEOQD-UHFFFAOYSA-N
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Description

“Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H17Br2FO2S2 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .


Molecular Structure Analysis

The molecular structure of this compound consists of an octyl group attached to a carboxylate group, which is attached to a thieno[3,4-b]thiophene ring. The ring contains two bromine atoms and one fluorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.23 g/mol . It is a solid at 20 degrees Celsius . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .

Scientific Research Applications

Polymer Development for Photovoltaic Cells

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate has been used in the synthesis of polymers with potential applications in photovoltaic cells. For instance, Ji-hoon Kim et al. (2014) synthesized a polymer comprising this compound for use in high-performance single and tandem organic photovoltaic cells, demonstrating significant improvements in hole mobility and photovoltaic performance (Kim et al., 2014).

Applications in Organic Solar Cells

V. Tamilavan et al. (2019) incorporated this compound in a new ternary polymer, aiming to develop a potential candidate for visible and near-infrared-absorbing organic solar cells (OSCs). The polymer displayed an optical bandgap suitable for efficient solar energy conversion and demonstrated good complementary absorption with various light absorbers (Tamilavan et al., 2019).

Enhancing Photovoltaic Performance

Jin‐Wook Lee et al. (2014) developed a dichlorobenzene-functionalized hole-transporting material using Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate for CH3NH3PbI3-based perovskite solar cells. Their study showed improved photovoltaic performance, indicating this compound's effectiveness in enhancing solar cell efficiency (Lee et al., 2014).

Contribution to Donor-Acceptor Polymers

Gururaj P. Kini et al. (2020) synthesized donor copolymers based on Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate, demonstrating its role in improving opto-electrochemical properties, molecular orientations, and nanoscale morphologies. These attributes contributed to enhanced performance in organic solar cells (Kini et al., 2020).

Electrochemical Applications

Zugui Shi et al. (2015) synthesized low-bandgap donor–acceptor conjugated polymers using 3-fluorothieno[3,4-b]thiophene-2-carboxylate, demonstrating its application in electrochemical devices, particularly in electrochromic applications. The synthesized polymers exhibited promising characteristics suitable for electrochromic devices (Shi et al., 2015).

Future Directions

This compound has been used in the synthesis of low band gap polymer semiconductors for OFETs, OLED, PLED, and OPV applications . This suggests it may have potential future applications in the field of organic electronics.

properties

IUPAC Name

octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMQOPQPUEOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729053
Record name Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

CAS RN

1160823-76-6
Record name Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Citations

For This Compound
4
Citations
N Kleinhenz, L Yang, H Zhou, SC Price, W You - Macromolecules, 2011 - ACS Publications
Compared with the dominant donor−acceptor approach to construct low-band-gap polymers, the quinoid strategy has been much less explored. However, a new series of polymers …
Number of citations: 94 pubs.acs.org
Y Liang, D Feng, Y Wu, ST Tsai, G Li… - Journal of the …, 2009 - ACS Publications
This paper describes synthesis and photovoltaic studies of a series of new semiconducting polymers with alternating thieno[3,4-b]thiophene and benzodithiophene units. The physical …
Number of citations: 641 pubs.acs.org
W Zhang, C Song, Y Li, X Liu, X Wang, X Sun, J Fang - Organic Electronics, 2017 - Elsevier
Narrow band-gap conjugated polyelectrolytes (NBGCPs) combine the advantages of narrow band-gap conjugated polymers and polyelectrolytes. However, they are limited reported …
Number of citations: 10 www.sciencedirect.com
C Zhang - 2017 - summit.sfu.ca
This thesis focuses on the investigation of two strategies for stabilizing the photovoltaic performance of polymer solar cells. Polymer solar cells (PSC) fabricated using solution …
Number of citations: 2 summit.sfu.ca

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